

Gelsemiol: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Gelsemiol**

Cat. No.: **B169378**

[Get Quote](#)

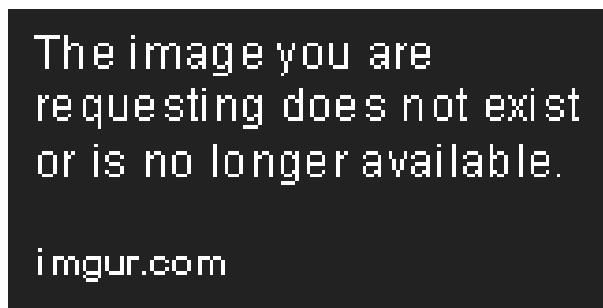
For Researchers, Scientists, and Drug Development Professionals

Abstract

Gelsemiol, a naturally occurring iridoid, has garnered significant interest within the scientific community due to its neurotrophic factor-potentiating activity. This technical guide provides a detailed overview of the chemical structure and stereochemistry of **Gelsemiol**, intended to serve as a foundational resource for researchers engaged in natural product synthesis, medicinal chemistry, and drug development. This document synthesizes the available structural data, stereochemical assignments, and analytical methodologies pertinent to this promising bioactive molecule.

Chemical Identity and Physicochemical Properties

Gelsemiol is classified as an iridoid, a class of monoterpenoids characterized by a cyclopentan-[c]-pyran skeleton. Its core chemical features are summarized in the table below.

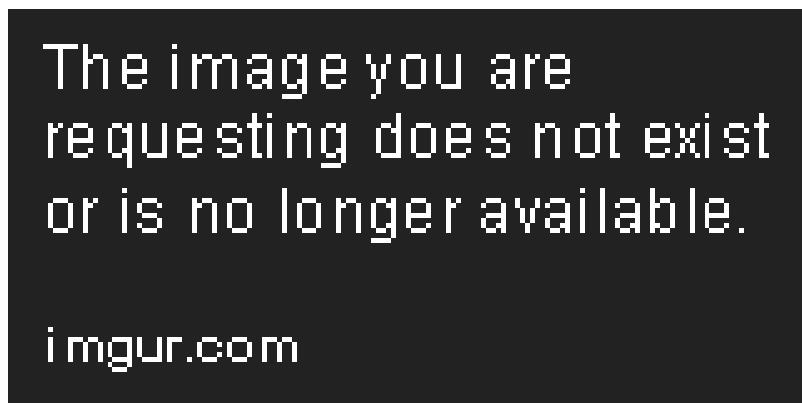

Identifier	Value	Source
IUPAC Name	(1S,4aS,6R,7R,7aS)-6,7-dihydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-1-ol	Inferred from synthetic and structural studies
CAS Number	110414-77-2	[1]
Chemical Formula	C ₁₀ H ₁₆ O ₄	[1]
Molecular Weight	200.234 g/mol	[1]

Chemical Structure and Stereochemistry

The structural elucidation of **Gelsemiol** has been accomplished through a combination of spectroscopic techniques and total synthesis. The molecule possesses a complex, densely functionalized bicyclic core with multiple stereocenters.

2D Chemical Structure

The planar structure of **Gelsemiol**, illustrating the connectivity of its atoms, is depicted below.

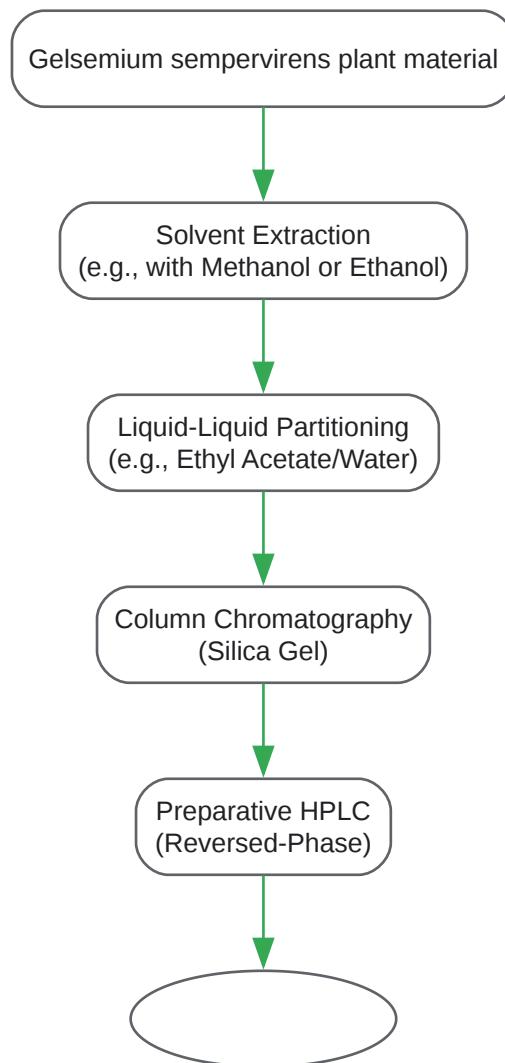

Caption: 2D chemical structure of **Gelsemiol**.

Stereochemistry and Absolute Configuration

Gelsemiol contains five stereocenters, leading to a number of possible stereoisomers. The absolute configuration of the naturally occurring (+)-**Gelsemiol** has been determined through enantioselective total synthesis and confirmed by X-ray crystallography.[\[2\]](#) The established stereochemical assignments for each chiral center are detailed in the table below.

Stereocenter	Cahn-Ingold-Prelog (CIP) Designation
C1	S
C4a	S
C6	R
C7	R
C7a	S

The three-dimensional arrangement of atoms in (+)-**Gelsemiol** is critical for its biological activity.


Caption: 3D representation of the absolute configuration of (+)-**Gelsemiol**.

Experimental Protocols for Structural Elucidation

The determination of the intricate structure of **Gelsemiol** has relied on modern analytical techniques. While specific, detailed experimental parameters from the original isolation and characterization are not fully available in the public domain, the following outlines the general methodologies employed.

Isolation and Purification

Gelsemiol is a constituent of plants from the *Gelsemium* genus. A general workflow for its extraction and purification from plant material is described below.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the isolation and purification of **Gelsemiol**.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the connectivity and relative stereochemistry of organic molecules like **Gelsemiol**.

¹H and ¹³C NMR Spectroscopy: Detailed peak assignments for **Gelsemiol** are typically found in specialized chemical literature. A representative, though not exhaustive, summary of expected chemical shifts is provided below.

Proton (¹ H)	Expected Chemical Shift (ppm)	Carbon (¹³ C)	Expected Chemical Shift (ppm)
H-1	~5.0	C-1	~98
H-3	~5.8	C-3	~130
H-4	~2.5	C-4	~40
H-5	~2.0	C-5	~35
H-6	~3.8	C-6	~75
H-7a	~2.2	C-7	~78
CH ₃ -7	~1.2	C-7a	~50
-	-	C-8	~140
-	-	C-9	~115
-	-	CH ₃ -7	~25

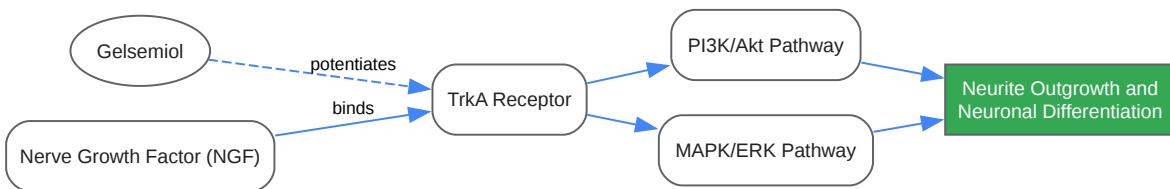
Note: These are approximate values and can vary based on the solvent and instrument used.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the absolute configuration of chiral molecules.

Methodology:

- Crystallization: High-purity **Gelsemiol** is dissolved in a suitable solvent system and allowed to slowly evaporate or cool to induce the formation of single crystals.
- Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.
- Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms are determined and refined to


generate a final, high-resolution 3D structure. The absolute configuration is typically determined using anomalous dispersion effects.

While the use of X-ray crystallography for **Gelsemiol** has been cited, the specific crystallographic data (e.g., .cif files) are not readily available in public databases.

Biological Activity and Signaling Pathways

Gelsemiol has been identified as a neuritogenic agent, meaning it promotes the growth and differentiation of neurons. This activity is of significant interest for potential therapeutic applications in neurodegenerative diseases and nerve injury.

The precise molecular mechanism underlying **Gelsemiol**'s neurotrophic effects is an active area of research. It is proposed to potentiate the effects of endogenous neurotrophic factors, such as Nerve Growth Factor (NGF). A simplified hypothetical signaling pathway is illustrated below.

[Click to download full resolution via product page](#)

Caption: Hypothesized signaling pathway for **Gelsemiol**-potentiated neurite outgrowth.

Conclusion

Gelsemiol represents a stereochemically complex natural product with promising biological activity. This guide has provided a consolidated overview of its chemical structure, absolute configuration, and the analytical methods used for its characterization. Further research into its mechanism of action and synthetic accessibility will be crucial for realizing its therapeutic potential. The detailed experimental protocols and raw analytical data, while not fully available

in the public domain, can likely be found in the supplementary information of the primary research articles cited in this field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Total synthesis of gelsemiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Gelsemiol: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b169378#chemical-structure-and-stereochemistry-of-gelsemiol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com